3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, an imidazo[1,2-a]pyridine ring, and a benzenesulfonamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as hydrazone derivatives and imidazo[1,2-a]pyrimidines, are known to exhibit a wide variety of biological activities, including antimicrobial, anticonvulsant, antidepressant, analgesic, antitumor, anti-platelet, vasodilator, antiviral, anticancer, antitubercular, and anti-hiv .
Mode of Action
It’s worth noting that similar compounds, such as hydrazone derivatives, are known to interact with their targets through various mechanisms, often involving the replacement of the oxygen of carbonyl compounds with the –nnh2 functional group .
Biochemical Pathways
Similar compounds have been shown to impact a variety of biological pathways due to their broad spectrum of biological activities .
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as hydrazone derivatives, are known to exhibit a wide variety of biological activities, including antimicrobial, anticonvulsant, antidepressant, analgesic, antitumor, anti-platelet, vasodilator, antiviral, anticancer, antitubercular, and anti-HIV activities .
Cellular Effects
Related compounds have been shown to exhibit significant antimicrobial activity against various bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through a cyclization reaction involving a suitable precursor. The fluorine atom is introduced via a nucleophilic substitution reaction, and the benzenesulfonamide group is attached through a sulfonation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly as potential antimicrobial or anticancer agents.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and imidazo[1,2-a]pyridine derivatives. Examples include:
- 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbohydrazide
- 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine .
Uniqueness
What sets 3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom, in particular, can enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-fluoro-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-14-6-5-7-15(12-14)26(24,25)22-17-9-2-1-8-16(17)18-13-23-11-4-3-10-19(23)21-18/h1-2,5-9,12-13,22H,3-4,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTSIMMWOPSALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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